molecular formula C23H23N3O3 B10894197 N'-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

N'-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B10894197
M. Wt: 389.4 g/mol
InChI Key: RWMBGOYWIJXSNC-AFUMVMLFSA-N
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Description

N’-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with an aldehyde or ketone derivative under specific conditions. For instance, the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol in the presence of concentrated hydrochloric acid yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]pyridine-4-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(E)-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C23H23N3O3/c1-16-5-4-6-21(17(16)2)29-15-20-13-18(7-8-22(20)28-3)14-25-26-23(27)19-9-11-24-12-10-19/h4-14H,15H2,1-3H3,(H,26,27)/b25-14+

InChI Key

RWMBGOYWIJXSNC-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=NC=C3)OC)C

Origin of Product

United States

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